molecular formula C12H13ClN2O B2913640 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride CAS No. 71366-43-3

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride

Cat. No.: B2913640
CAS No.: 71366-43-3
M. Wt: 236.7
InChI Key: HZDTZSCXAXDWPI-UHFFFAOYSA-M
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride is a quaternary ammonium compound that features a pyridinium core substituted with a 2,6-dimethyl-4-oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride typically involves the reaction of 2,6-dimethyl-4-oxopyridine with pyridine in the presence of a suitable chlorinating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Properties

IUPAC Name

2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O.ClH/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDTZSCXAXDWPI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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